8-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
- 8-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C<sub>10</sub>H<sub>13</sub>NO.
- It is a member of the tetrahydroquinoline family, which is a semi-hydrogenated derivative of quinoline.
- The compound is a colorless oil.
Synthesis Analysis
- 8-Methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through various methods, including the Pictet–Spengler reaction.
- The Pictet–Spengler reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent to generate 3,4-dihydroisoquinoline derivatives.
Molecular Structure Analysis
- IUPAC Name : 8-methoxy-1,2,3,4-tetrahydroquinoline
- InChI Code : 1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3
- InChI Key : ZPRWUIXDTQZKJO-UHFFFAOYSA-N
Chemical Reactions Analysis
- 8-Methoxy-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions, including hydrogenation and functionalization reactions.
- It is a useful reagent for template-directed meta-C-H activation.
Physical And Chemical Properties Analysis
- Melting Point : 113-117 °C (10 mmHg)
- Boiling Point : 249 °C
- Density : 1.061 g/mL at 25 °C
- Physical Form : Solid or semi-solid or liquid or lump
- Storage : Keep in a dark place, inert atmosphere, at room temperature
Scientific Research Applications
Synthesis and Chemical Applications
- Optically Pure Synthesis : A method for synthesizing optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has been developed, combining catalytic hydrogenation and classical resolution. This synthesis is significant for producing racemic mixtures of tetrahydroquinolines, which are then resolved into high purity enantiomers (Tang, Jiang, & Zhou, 2010).
Biological and Medical Research
- Antibiotic Properties : Research on Janibacter limosus revealed a tetrahydroquinoline derivative, helquinoline, with high biological activity against bacteria and fungi, highlighting its potential as an antibiotic (Asolkar et al., 2004).
- Antimalarial Agents : Synthesis of various tetrahydroquinoline analogues has shown potential in antimalarial applications, with several compounds demonstrating efficacy against Plasmodium species in animal models (Carroll, Blackwell, Philip, & Twine, 1976).
- Molecular Docking Studies : A study synthesized tetrahydroquinoline derivatives and investigated their inhibitory effects on various proteins related to inflammation, cancer, cholesterol, and microbial activity. The findings suggest these compounds as potential multifunctional lead molecules in future research (Nair et al., 2014).
Other Applications
- Synthesis of Dopamine Antagonists : The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines demonstrated dopamine antagonistic properties, although their effectiveness as antipsychotic agents was not substantiated in vivo (Ellefson et al., 1980).
- Antiulcer Activity : Tetrahydroquinolines with specific substitutions showed significant antiulcer activity in rat models, highlighting a potential therapeutic application in gastric ulcers and related conditions (Uchida et al., 1990).
Safety And Hazards
- Harmful if swallowed.
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Avoid breathing dust or mist.
- Use personal protective equipment.
- Keep away from sources of ignition.
Future Directions
- Further research on the biological potential of 8-Methoxy-1,2,3,4-tetrahydroquinoline and its analogs.
- Exploration of novel synthetic strategies for constructing the core scaffold.
properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409447 | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydroquinoline | |
CAS RN |
53899-17-5 | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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